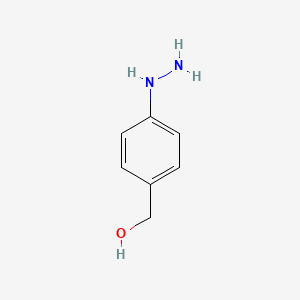

(4-hydrazinylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hydrazinylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-9-7-3-1-6(5-10)2-4-7/h1-4,9-10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJOGQWGYPHPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70994205 | |

| Record name | (4-Hydrazinylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70994205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73454-78-1 | |

| Record name | 4-(Hydroxymethyl)phenylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73454-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Hydrazinylphenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073454781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydrazinylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70994205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-HYDRAZINYLPHENYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V28QY96TWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Hydrazinylphenyl Methanol and Analogous Compounds

Reductive Strategies for Hydrazine (B178648) Moiety Introduction

The introduction of a hydrazine group (-NHNH₂) onto an aromatic ring is a key step in the synthesis of (4-hydrazinylphenyl)methanol. This transformation typically begins with an aromatic nitro compound, such as 4-nitrobenzyl alcohol or a related precursor. The nitro group (-NO₂) serves as a versatile handle that can be reduced to the desired hydrazine functionality through various protocols.

Nitro Group Reduction Protocols

The conversion of a nitro group to a hydrazine is often a multi-step process, commonly proceeding through an aniline (B41778) (-NH₂) intermediate. Aniline derivatives are first synthesized by the reduction of the corresponding nitroarenes. The aniline is then converted to a diazonium salt, which is subsequently reduced to the target hydrazine.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. nih.gov This technique typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. While highly efficient for producing anilines, direct, single-step conversion of a nitro group to a hydrazine via catalytic hydrogenation is not a standard transformation; it generally yields the amine as the primary product. wikipedia.org

Common catalysts for this reduction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgunimi.it For instance, the reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol can be effectively achieved using a Pd/C catalyst in a solvent like methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere. researchgate.net Similarly, bimetallic nanocatalysts, such as palladium-nickel, have been developed for the chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers, demonstrating high efficiency and selectivity. researchgate.net The resulting aminobenzyl alcohol is a crucial intermediate that can be further converted to this compound. The conversion of the amine to the hydrazine typically involves diazotization followed by reduction. nih.govincemc.ro

Metal-acid systems are a classic and effective means of reducing aromatic nitro compounds to anilines. The Béchamp reduction, which uses iron filings in an acidic medium, is a traditional example of this methodology. sciencemadness.org Another widely used system employs tin(II) chloride (SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid (HCl). wikipedia.orgsciencemadness.org This method is effective for converting nitroarenes to anilines, which are precursors for hydrazine synthesis.

The synthesis of the hydrazine moiety from the aniline intermediate involves a two-step process. First, the aniline is treated with sodium nitrite (B80452) (NaNO₂) and a mineral acid (like H₂SO₄ or HCl) at low temperatures (0–5 °C) to form a diazonium salt. Subsequently, the diazonium salt is reduced to the corresponding hydrazine. Tin(II) chloride (SnCl₂) and HCl are effective reagents for this second reduction step. incemc.ro This two-stage protocol, starting from the amine, provides a reliable pathway to phenylhydrazine (B124118) derivatives. incemc.ro

| Precursor | Reagents | Product | Reference |

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | 1. NaNO₂, H₂SO₄2. SnCl₂, HCl | 3-(tert-butyl)-5-(4-hydrazinylphenyl)-1,2,4-oxadiazole | incemc.ro |

The use of hydrazine hydrate (B1144303) (N₂H₄·H₂O) as a reducing agent, often in the presence of a catalyst, offers a powerful alternative for the reduction of nitro groups. researchgate.net This method can be highly selective and efficient, avoiding the need for high-pressure hydrogenation equipment. nih.gov Various catalytic systems have been developed to facilitate this reaction, including Raney nickel, palladium on carbon (Pd/C), and commercial zinc dust. nih.govgoogle.com

The reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol has been successfully achieved using a hydrazine hydrate-Raney nickel system, with reported yields as high as 93.5%. google.com Similarly, Pd/C in combination with hydrazine hydrate is effective for the selective reduction of halogenated nitroarenes to the corresponding anilines, often preserving the halogen substituent. nih.govscispace.com The zinc dust/hydrazine hydrate system in methanol is a low-cost and rapid method for reducing a wide variety of nitro compounds at room temperature, tolerating many other functional groups. researchgate.net

| Substrate | Catalyst/System | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrobenzyl alcohol | Raney Nickel | Methanol | Reflux, 3h | 4-Aminobenzyl alcohol | 93.5 | google.com |

| 4-Nitrobenzyl alcohol | Raney Nickel | Isopropanol | Reflux, 1.5h | 4-Aminobenzyl alcohol | 91.1 | google.com |

| Nitrobenzene | Zinc dust | Methanol | Room Temp. | Aniline | 92 | |

| 1-Chloro-4-nitrobenzene | Pd/C | Ethanol | Microwave, 120°C, 15 min | 4-Chloroaniline | 98 | nih.gov |

| Nitrobenzene | None | Ethanol | 150°C, 2.0 MPa N₂ pressure | Aniline | 89.7 |

Utilization of Metal-Acid Systems (e.g., SnCl2/HCl)

Benzylic Alcohol Formation Pathways

The synthesis of the benzylic alcohol functional group (-CH₂OH) is the second crucial transformation required to produce this compound. This is typically accomplished through the reduction of a carbonyl group, specifically a carboxylic acid or an ester, attached to the phenyl ring.

Reduction of Carboxylic Acid and Ester Precursors

The choice of starting material, either a carboxylic acid like 4-nitrobenzoic acid or an ester such as methyl 4-nitrobenzoate, dictates the necessary reducing agent and reaction conditions.

The reduction of a carboxylic acid directly to an alcohol requires potent reducing agents. While reagents like lithium aluminum hydride (LiAlH₄) are effective, they can also reduce the nitro group, leading to a mixture of products. researchgate.netgoogle.com Borane complexes, such as borane-dimethyl sulfide (B99878) (BH₃·SMe₂), offer a more chemoselective option for reducing carboxylic acids in the presence of other functional groups. researchgate.net However, a more common and controlled strategy involves a two-step process: first, the carboxylic acid is converted into an ester, which is then reduced. researchgate.net

| Precursor | Reaction Step | Reagents | Solvent | Product | Key Considerations | Reference |

|---|---|---|---|---|---|---|

| p-Nitrobenzoic acid | Esterification | SOCl₂ / Methanol | - | Methyl p-nitrobenzoate | Converts acid to a more easily reducible ester. | researchgate.net |

| Methyl p-nitrobenzoate | Ester Reduction | NaBH₄ | Methanol/THF | p-Nitrobenzyl alcohol | Selective reduction of the ester in the presence of the nitro group. | researchgate.net |

| p-Aminobenzoic acid | Acid Reduction | LiAlH₄ | THF | p-Aminobenzyl alcohol | LiAlH₄ is a strong reducing agent; the amino group may require protection. | researchgate.net |

| 4-Nitrobenzaldehyde | Aldehyde Reduction | NaBH₄ | Water-THF | 4-Nitrobenzyl alcohol | Reduction of an aldehyde precursor is also a viable route. | researchgate.net |

Diisobutylaluminiumhydride (DIBAL-H) Reduction

Diisobutylaluminium hydride (DIBAL-H) is a powerful and bulky reducing agent particularly useful for the partial reduction of esters to aldehydes. masterorganicchemistry.com Unlike more potent hydride reagents, DIBAL-H can selectively reduce an ester to an aldehyde without further reduction to the alcohol, provided that stoichiometric control and low temperatures (typically -78 °C) are maintained. masterorganicchemistry.comchemistrysteps.com This is attributed to the formation of a stable tetrahedral intermediate at low temperatures. chemistrysteps.comdavuniversity.org

DIBAL-H, an electrophilic reducing agent, coordinates to the carbonyl oxygen, activating it for hydride attack. youtube.compsgcas.ac.in This contrasts with nucleophilic reducing agents like lithium aluminum hydride. youtube.com The bulky isobutyl groups on the aluminum atom also contribute to its selectivity. chemistrysteps.com While highly effective for converting esters and nitriles to aldehydes, DIBAL-H can also reduce aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.com The solvent can play a significant role, with polar solvents like THF increasing the reaction rate compared to non-polar solvents. youtube.com

A typical DIBAL-H reduction of an ester to an aldehyde proceeds as follows:

Coordination of the ester's carbonyl oxygen to the Lewis acidic aluminum atom of DIBAL-H. youtube.com

Intramolecular transfer of the hydride to the carbonyl carbon, forming a stable hemiacetal intermediate. youtube.com

Aqueous workup to hydrolyze the intermediate, yielding the aldehyde. youtube.com

| Precursor | Reducing Agent | Conditions | Product | Key Features |

| Ester of 4-hydrazinobenzoic acid | DIBAL-H | 1 equivalent, low temperature (e.g., -78°C) | 4-Hydrazinylbenzaldehyde | Stops at aldehyde stage, avoids over-reduction. masterorganicchemistry.comchemistrysteps.com |

| 4-Hydrazinylbenzaldehyde | DIBAL-H | --- | This compound | Reduces aldehyde to primary alcohol. masterorganicchemistry.com |

Lithium Aluminum Hydride (LiAlH4) and Lithium Borohydride (B1222165) (LiBH4) Reductions

Lithium aluminum hydride (LiAlH4) is a strong, non-selective reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids, directly to primary alcohols. harvard.edumasterorganicchemistry.comadichemistry.combyjus.com Unlike DIBAL-H, stopping the reaction at the aldehyde stage when starting from an ester is not feasible with LiAlH4, as the intermediate aldehyde is more reactive than the starting ester and is immediately reduced. libretexts.org The reaction is typically performed in anhydrous, non-protic solvents like diethyl ether or THF. byjus.com

The general mechanism for LiAlH4 reduction of an ester involves:

Nucleophilic attack of the hydride on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the alkoxy group to form an aldehyde.

Rapid reduction of the aldehyde to the corresponding alkoxide.

Protonation during workup to yield the primary alcohol. libretexts.org

Lithium borohydride (LiBH4) is a milder reducing agent than LiAlH4 but stronger than sodium borohydride (NaBH4). wikipedia.orgcommonorganicchemistry.com It is particularly effective for the reduction of esters to alcohols. harvard.eduwikipedia.org Its reactivity is influenced by the solvent, being more potent in ethers like THF. harvard.edu The enhanced reactivity compared to NaBH4 is often attributed to the ability of the lithium cation to coordinate with and polarize the carbonyl substrate. wikipedia.orgresearchgate.net LiBH4 offers good selectivity, as it does not typically reduce functional groups like nitro groups or amides. wikipedia.org

| Precursor | Reducing Agent | Product | Notes |

| Ester of 4-hydrazinobenzoic acid | LiAlH4 | This compound | Powerful, non-selective, reduces directly to alcohol. masterorganicchemistry.comadichemistry.com |

| 4-Hydrazinobenzoic acid | LiAlH4 | This compound | Reduces carboxylic acid to primary alcohol. libretexts.org |

| Ester of 4-hydrazinobenzoic acid | LiBH4 | This compound | Milder than LiAlH4, selective for esters over some other functional groups. harvard.eduwikipedia.org |

Multi-Step Convergent and Linear Synthesis Design

Strategic Functional Group Interconversions on Aromatic Rings

Functional group interconversion (FGI) is a key tactic in organic synthesis, allowing for the conversion of one functional group into another. ub.eduimperial.ac.uk In the context of synthesizing this compound, strategic FGIs on the aromatic ring are crucial. For instance, a nitro group can be a precursor to the hydrazinyl group. The synthesis might start with a commercially available nitrophenyl compound, which is then elaborated and finally, the nitro group is converted to the hydrazinyl group.

A possible synthetic sequence could involve:

Starting with 4-nitrobenzyl alcohol or a derivative.

Protecting the alcohol if necessary.

Reduction of the nitro group to an amino group.

Diazotization of the amino group followed by reduction to form the hydrazine.

Deprotection of the alcohol to yield the final product.

Alternatively, the hydrazinyl group can be used to synthesize other functional groups. For example, arylhydrazines can be converted to aryl iodides using iodine, providing a pathway for further derivatization. acs.org Phenylhydrazines are versatile intermediates in various organic transformations, including cyclization and coupling reactions. researchgate.net

Sequential Reaction Optimization for Yield and Selectivity

Modern approaches to reaction optimization often employ high-throughput experimentation (HTE) and machine learning algorithms to efficiently explore the reaction space and identify optimal conditions. chemrxiv.org For multi-step syntheses, especially those performed in continuous flow systems, real-time monitoring and automated feedback loops can be used to maintain optimal performance and ensure consistent product quality. chemrxiv.orgbeilstein-journals.org The goal is to develop a robust and scalable process where each step proceeds with high efficiency and selectivity, minimizing the formation of byproducts that could complicate purification and subsequent reactions. d-nb.info

Chemical Reactivity and Mechanistic Investigations of 4 Hydrazinylphenyl Methanol

Reactivity of the Hydrazinyl Functional Group

The hydrazinyl group (-NHNH₂) is the dominant site of nucleophilic reactivity in the molecule. It readily participates in a variety of reactions, including condensations, oxidations, substitutions, and reductions.

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental and widely utilized transformation in organic chemistry. numberanalytics.com (4-Hydrazinylphenyl)methanol readily undergoes condensation with a wide range of carbonyl compounds. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond, characteristic of a hydrazone. ictp.itstudymind.co.uk

The general reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, and is often carried out in a protic solvent like methanol (B129727) or ethanol (B145695). ictp.itbyjus.com The resulting products, (4-(hydroxymethyl)phenyl)hydrazones, are often crystalline solids with sharp melting points, which historically aided in the characterization of the parent aldehydes and ketones. studymind.co.ukbyjus.com

The reaction proceeds as follows:

Step 1: Protonation of the carbonyl oxygen by the acid catalyst increases the electrophilicity of the carbonyl carbon.

Step 2: The nucleophilic -NH₂ group of this compound attacks the carbonyl carbon.

Step 3: A proton transfer occurs from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Step 4: The carbinolamine is protonated at the oxygen, creating a good leaving group (H₂O).

Step 5: Elimination of water and subsequent deprotonation of the nitrogen atom yields the final hydrazone product.

This reactivity is demonstrated in the synthesis of various biologically active molecules where the hydrazone linkage is a key structural feature. vicas.org For instance, substituted benzaldehydes react with aryl hydrazines in ethanol with catalytic acetic acid to form the corresponding phenylhydrazones. vicas.org

Table 1: Examples of Condensation Reactions with Aryl Hydrazines

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Aryl Hydrazine | Aldehyde/Ketone | Acid (e.g., Acetic Acid) | Hydrazone | numberanalytics.comictp.it |

| 4-(4'-hydrazinylphenyl)-4H-1,2,4-triazole | Substituted Benzaldehyde | Acetic Acid | Substituted Benzylidenehydrazinyl Triazole | vicas.org |

| 2,4-Dinitrophenylhydrazine | Aldehyde/Ketone | Sulfuric Acid in Methanol | 2,4-Dinitrophenylhydrazone | studymind.co.ukbyjus.com |

The hydrazinyl moiety of this compound can be oxidized. While the direct, high-yield conversion of an aryl hydrazine to a stable diazonium salt is less common than the diazotization of a primary aniline (B41778), oxidation of the hydrazine group is a key step in various synthetic transformations. iitk.ac.inbyjus.com Oxidation of aryl hydrazines can lead to the formation of highly reactive intermediates, such as aryl radicals or diazenes, which can then be trapped or undergo further reactions. nih.gov

For example, treating aryl hydrazines with mild oxidizing agents in the presence of air can generate aryl radicals. nih.gov These radicals are valuable for forming new carbon-carbon or carbon-heteroatom bonds. The mechanism is thought to involve single-electron transfer processes.

The more classical route to aryl diazonium salts involves the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). byjus.com Aryl hydrazines themselves are often synthesized via the reduction of these very diazonium salts, typically using reagents like sodium sulfite (B76179) or stannous chloride. libretexts.org This synthetic relationship underscores the difference in oxidation states between the two functional groups. The oxidation of the hydrazine can also lead to azo compounds, which are valuable in the dye industry.

The nitrogen atoms of the hydrazinyl group possess lone pairs of electrons, rendering them nucleophilic. smolecule.com This allows this compound to participate in nucleophilic substitution reactions where it attacks various electrophilic centers. encyclopedia.pub

A common example is the reaction with alkyl halides, where the hydrazine acts as a nucleophile to displace the halide and form N-alkylated hydrazine derivatives. evitachem.com The reaction typically proceeds under basic conditions to neutralize the acid generated. Similarly, the hydrazine can react with acylating agents to form acylhydrazides.

Modern cross-coupling reactions also utilize the nucleophilicity of hydrazines. For instance, palladium-catalyzed C-N coupling reactions enable the formation of N-aryl hydrazines from aryl halides or tosylates. dicp.ac.cn These reactions significantly broaden the scope for synthesizing complex, unsymmetrically substituted hydrazine derivatives. The mechanism of these catalytic cycles often involves the coordination of the hydrazine to the metal center, followed by deprotonation and reductive elimination to form the product. dicp.ac.cn

The hydrazinyl group can be reduced to the corresponding primary amine. This transformation converts this compound into 4-(aminomethyl)phenol. A variety of reducing agents can accomplish this.

Catalytic hydrogenation is a common method. This can involve using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel. organic-chemistry.org Another approach is catalytic transfer hydrogenation, which uses a hydrogen donor molecule in place of H₂ gas. researchgate.net Hydrazine itself is often used as a hydrogen source in these reactions for the reduction of other functional groups, highlighting the feasibility of its own reduction under appropriate catalytic conditions. organic-chemistry.orgresearchgate.net

Table 2: Summary of Hydrazinyl Group Reactivity

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Condensation | Aldehydes, Ketones, Acid Catalyst | Hydrazone (C=N-NH-) | numberanalytics.comictp.it |

| Oxidation | Mild Oxidizing Agents, Air | Aryl Radical/Azo Compound | nih.gov |

| Nucleophilic Substitution | Alkyl Halides, Acyl Halides, Aryl Halides (Pd-catalyzed) | N-Substituted Hydrazine | evitachem.comdicp.ac.cn |

| Reduction | H₂/Pd-C, Transfer Hydrogenation | Primary Amine (-NH₂) | evitachem.comorganic-chemistry.org |

Aromatic Ring Transformations

Cross-Coupling Reactions for C-C Bond Formation (Applicable to halogenated analogs)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. These reactions are not applicable to this compound directly but would require a halogenated analog (e.g., (4-bromo-2-hydrazinylphenyl)methanol or (4-iodo-2-hydrazinylphenyl)methanol). The reactivity of the halide in these reactions generally follows the trend I > Br > Cl. fishersci.es

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (typically a boronic acid or ester) with an aryl halide. libretexts.orgfishersci.esbeilstein-journals.orgnih.gov It is a versatile method known for its tolerance of a wide range of functional groups and generally mild reaction conditions. fishersci.es A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, and a base like potassium carbonate or sodium carbonate. libretexts.orgbeilstein-journals.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. youtube.comwikipedia.orgmdpi.comorganic-chemistry.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst and a base, such as triethylamine. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. rsc.orgorganic-chemistry.orgthalesnano.com The catalytic system usually consists of a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like an amine. organic-chemistry.orgrsc.org

Illustrative Data for Cross-Coupling Reactions of a Halogenated Analog

| Reaction Type | Halogenated Analog | Coupling Partner | Catalyst System | Base | Illustrative Yield (%) | Ref. |

| Suzuki-Miyaura | (2-Bromo-4-(hydroxymethyl)phenyl)hydrazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Not Reported | fishersci.esnih.gov |

| Heck | (2-Iodo-4-(hydroxymethyl)phenyl)hydrazine | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Not Reported | wikipedia.orgmdpi.com |

| Sonogashira | (2-Iodo-4-(hydroxymethyl)phenyl)hydrazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Not Reported | organic-chemistry.orgthalesnano.com |

Note: The yields are not reported as these are illustrative examples based on general reaction principles for hypothetical substrates.

Electrophilic Aromatic Substitution Reactivity

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the ring: the hydrazinyl (-NHNH₂) group and the hydroxymethyl (-CH₂OH) group.

Directing Effects:

Hydrazinyl Group (-NHNH₂): The hydrazinyl group is a powerful activating group due to the lone pair of electrons on the nitrogen atom attached to the ring, which can be donated into the π-system through resonance. It is a strong ortho, para-director.

Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group is a weakly deactivating group due to the inductive effect of the oxygen atom. It is also an ortho, para-director.

Given that the powerful activating and directing effect of the hydrazinyl group dominates, electrophilic substitution is strongly favored at the positions ortho to the hydrazinyl group (positions 3 and 5).

Common EAS Reactions:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to introduce a nitro (-NO₂) group at the 3- and 5-positions. The strong acidic conditions may lead to protonation of the basic hydrazinyl group, which would convert it into a deactivating, meta-directing group, complicating the reaction outcome. Ipso-nitration is also a possibility under certain conditions. researchgate.netarkat-usa.org

Halogenation: Bromination or chlorination using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃) would also be directed to the positions ortho to the hydrazinyl group. Milder conditions, such as using ammonium (B1175870) bromide with an oxidant, can also be employed for bromination of activated rings. organic-chemistry.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic EAS reactions for forming C-C bonds. pressbooks.puborganic-chemistry.orgsigmaaldrich.comnih.govchemistrysteps.com However, these reactions are often unsuccessful on rings substituted with strongly activating amino or hydrazinyl groups because the lone pair on the nitrogen coordinates strongly with the Lewis acid catalyst, deactivating the ring. Therefore, this compound is not expected to be a suitable substrate for Friedel-Crafts reactions under standard conditions.

Illustrative Data for Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) | Illustrative Yield (%) | Ref. |

| Nitration | HNO₃ / H₂SO₄ | (4-Hydrazinyl-3-nitrophenyl)methanol | Not Reported | arkat-usa.org |

| Bromination | Br₂ / FeBr₃ | (3-Bromo-4-hydrazinylphenyl)methanol | Not Reported | organic-chemistry.orgresearchgate.net |

Note: The yields are not reported as these are illustrative examples based on general reaction principles. The formation of di-substituted products is also possible.

Derivatization Strategies and Synthetic Utility As a Molecular Scaffold

Design and Preparation of Diverse Hydrazone Derivatives for Material or Ligand Synthesis

The hydrazinyl group of (4-hydrazinylphenyl)methanol readily undergoes condensation reactions with various aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of its utility, providing a straightforward method to introduce a wide array of substituents and functionalities onto the molecular scaffold. The resulting hydrazones are not only important intermediates for further synthetic transformations but also exhibit interesting properties in their own right, particularly as ligands for metal complexes.

The general synthesis of hydrazones from this compound involves the reaction of the hydrazine (B178648) with a carbonyl compound, often in a solvent like methanol (B129727) or ethanol (B145695), and sometimes with acid catalysis. The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to yield the C=N bond characteristic of a hydrazone.

The diverse range of aldehydes and ketones that can be employed in this reaction allows for the systematic tuning of the steric and electronic properties of the resulting hydrazone ligands. These ligands, possessing multiple coordination sites (the imine nitrogen, the amino nitrogen, and the hydroxyl oxygen of the benzyl (B1604629) group), can chelate to various metal ions, forming stable metal complexes. jptcp.comnih.gov These complexes have potential applications in catalysis, materials science, and as therapeutic agents. jptcp.comnih.gov

Below is a table illustrating the variety of hydrazone derivatives that can be synthesized from this compound.

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Potential Applications |

| Benzaldehyde | (E)-1-((4-(hydroxymethyl)phenyl)imino)-1-phenylmethan-2-amine | Ligand for metal complexes, precursor for heterocyclic synthesis |

| Salicylaldehyde | 2-(((4-(hydroxymethyl)phenyl)amino)imino)methyl)phenol | Ligand for fluorescent metal sensors, antimicrobial agent precursor |

| 4-Nitrobenzaldehyde | (E)-1-((4-(hydroxymethyl)phenyl)imino)-1-(4-nitrophenyl)methan-2-amine | Precursor for nonlinear optical materials, synthesis of biologically active compounds |

| Acetone | 2-((4-(hydroxymethyl)phenyl)amino)propan-2-iminium | Intermediate for pyrazole (B372694) synthesis |

| Acetylacetone | 4-(((4-(hydroxymethyl)phenyl)amino)imino)pentan-2-one | Precursor for macrocyclic ligands and metal complexes nih.gov |

These examples demonstrate the modularity of the hydrazone synthesis, allowing for the creation of a library of derivatives with tailored properties for specific applications in materials science and ligand design.

Incorporation into Larger Molecular Architectures (e.g., for polymerization precursors)

The bifunctional nature of this compound, possessing both a hydrazinyl and a hydroxymethyl group, makes it a theoretical candidate for use as a monomer in polycondensation reactions. researchgate.net Polycondensation is a process where bifunctional or polyfunctional monomers react to form polymers, often with the elimination of a small molecule like water or methanol. researchgate.net

The hydroxyl group of this compound can react with carboxylic acids or their derivatives to form polyester (B1180765) linkages, while the hydrazinyl group can react with dicarbonyl compounds to form polyhydrazones. If both functional groups are utilized, this monomer could potentially be incorporated into complex polymer backbones, such as poly(ester-hydrazone)s.

For instance, the reaction of this compound with a dicarboxylic acid chloride could lead to the formation of a polyester, with the hydrazinyl group available for further modification or for imparting specific properties to the polymer chain. Conversely, reaction with a dialdehyde (B1249045) or diketone could yield a polyhydrazone, with the hydroxymethyl group providing sites for cross-linking or for tuning the polymer's solubility and thermal properties.

While the specific use of this compound as a polymerization precursor is not extensively documented in the literature, the reactivity of its functional groups suggests its potential in the synthesis of novel polymers. The incorporation of the hydrazone linkage, in particular, can introduce unique properties to the polymer, such as pH-sensitivity, due to the reversible nature of the imine bond under acidic conditions, which could be exploited in applications like drug delivery systems. jptcp.com Furthermore, the aromatic core and the potential for hydrogen bonding from the N-H and O-H groups could contribute to the thermal stability and mechanical strength of the resulting polymers. chemimpex.com

Synthesis of Novel Heterocyclic Systems

Hydrazone derivatives of this compound are valuable intermediates for the synthesis of a wide variety of heterocyclic compounds. researchgate.net The C=N-N- moiety within the hydrazone structure provides a reactive template for cyclization reactions, leading to the formation of stable five- and six-membered rings. These heterocyclic systems are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

One of the most common applications of hydrazones is in the synthesis of pyrazoles . The reaction of a hydrazone derived from a β-dicarbonyl compound, such as acetylacetone, with an acid catalyst can lead to an intramolecular cyclization to form a pyrazole ring. organic-chemistry.orgmetu.edu.tr

Another important class of heterocycles accessible from hydrazones is 1,3,4-oxadiazoles . Oxidative cyclization of acylhydrazones, which can be prepared from the reaction of the parent hydrazine with a carboxylic acid derivative, is a common route to 1,3,4-oxadiazoles. researchgate.netnih.govmdpi.comd-nb.infoorganic-chemistry.org This transformation can be achieved using various oxidizing agents.

Furthermore, the hydrazinyl group itself can be a precursor for the synthesis of 1,2,4-triazoles . For example, reaction with formamide (B127407) or other one-carbon synthons can lead to the formation of the triazole ring system. organic-chemistry.orgresearchgate.netscispace.comresearchgate.netmdpi.com

The table below summarizes some of the heterocyclic systems that can be synthesized from this compound derivatives.

| Starting Material | Reagent/Condition | Resulting Heterocyclic System |

| This compound | β-Diketone (e.g., acetylacetone), acid catalyst | 1-(4-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole |

| Hydrazone of an aromatic aldehyde | Acetic anhydride | 2-aryl-5-(4-(acetoxymethyl)phenyl)-1,3,4-oxadiazole |

| This compound | Formamide, microwave irradiation | 4-(4-(hydroxymethyl)phenyl)-4H-1,2,4-triazole |

| Hydrazone of a β-ketoester | Heat | 1-(4-(hydroxymethyl)phenyl)-5-methyl-1H-pyrazol-3(2H)-one |

The synthesis of these diverse heterocyclic scaffolds from the common precursor this compound highlights its significance as a versatile building block in medicinal and materials chemistry. The ability to readily access a wide range of derivatives and subsequently convert them into complex heterocyclic structures underscores its synthetic utility.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of (4-hydrazinylphenyl)methanol by probing the magnetic properties of its atomic nuclei, specifically ¹H (proton) and ¹³C (carbon).

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of this compound exhibit characteristic chemical shifts (δ) based on their local electronic environment. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets in the range of δ 6.8-7.2 ppm. The two protons of the hydroxymethyl group (-CH₂OH) resonate as a singlet at approximately δ 4.4-4.5 ppm. The protons of the hydrazine (B178648) group (-NHNH₂) and the hydroxyl group (-OH) are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the hydroxymethyl group (-CH₂OH) typically shows a signal around δ 63-64 ppm. The aromatic carbons display several signals in the downfield region, generally between δ 113 and δ 150 ppm. The carbon atom bonded to the hydrazine group is observed at the lower field end of this range, while the carbon attached to the hydroxymethyl group is found at a slightly higher field.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.15 | d | Ar-H |

| ¹H | ~6.85 | d | Ar-H |

| ¹H | ~4.45 | s | -CH₂OH |

| ¹H | variable (broad) | s | -NHNH₂, -OH |

| ¹³C | ~149.5 | s | Ar-C-NHNH₂ |

| ¹³C | ~135.0 | s | Ar-C-CH₂OH |

| ¹³C | ~129.0 | s | Ar-CH |

| ¹³C | ~113.5 | s | Ar-CH |

| ¹³C | ~63.5 | s | -CH₂OH |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 'd' denotes doublet, 's' denotes singlet.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) for Functional Group Signatures

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound displays several characteristic absorption bands. The O-H stretching vibration of the primary alcohol group gives rise to a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the hydrazine group are also observed in this region, typically as two distinct peaks for the symmetric and asymmetric stretches of the -NH₂ moiety. The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (B1212753) group are found just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce characteristic peaks in the 1500-1600 cm⁻¹ region. A significant band corresponding to the C-O stretching of the primary alcohol is typically found in the 1000-1050 cm⁻¹ range. notulaebotanicae.romdpi.comresearchgate.net

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H Stretch | Alcohol (-OH) |

| 3350-3250 | N-H Stretch | Hydrazine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (-CH₂) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1030 | C-O Stretch | Primary Alcohol |

Note: These are typical ranges and specific peak positions can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₇H₁₀N₂O), the calculated monoisotopic mass is approximately 138.08 g/mol . fda.govepa.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 138. A prominent fragment ion is often observed at m/z 107, corresponding to the loss of the hydrazino group (-NHNH₂) via benzylic cleavage, resulting in a stable hydroxytropylium ion. Another significant fragmentation pathway involves the loss of a hydroxyl radical (-OH), leading to a peak at m/z 121, or the loss of formaldehyde (B43269) (-CH₂O) from the molecular ion, resulting in a fragment at m/z 108. libretexts.orgdocbrown.info The presence of the hydrochloride salt form would result in a different mass spectrum reflecting the mass of the salt. fda.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable data on connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique involves diffracting X-rays off a single crystal of the compound.

Although specific crystal structure data for this compound is not widely published in major databases, related structures have been characterized. researchgate.netcolab.ws For a definitive analysis, a single crystal of this compound would be grown and subjected to X-ray diffraction. The resulting data would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the crystal system, space group, and the nature of intermolecular interactions, such as hydrogen bonding involving the alcohol and hydrazine functionalities, which are crucial for understanding the compound's solid-state packing and properties. The hydrochloride salt form would likely exhibit different crystal packing due to the presence of the chloride ion and its involvement in hydrogen bonding. fda.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of (4-hydrazinylphenyl)methanol. bohrium.comnih.gov These calculations can determine the optimized molecular geometry and the distribution of electrons within the molecule. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. scispace.comresearchgate.net

From these frontier molecular orbitals, a range of global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors, rooted in conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netekb.eg Chemical hardness, for instance, quantifies the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," implying lower reactivity, whereas a "soft" molecule with a small gap is more reactive. ekb.eg

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. bohrium.comresearchgate.net For this compound, the MEP would likely show negative potential (red and yellow areas) around the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack, while positive potential (blue areas) would be expected around the hydrogen atoms of the hydroxyl and hydrazine (B178648) groups.

While specific DFT calculations for this compound are not widely available in published literature, data for structurally related compounds can provide illustrative insights. For example, calculations on a similar molecule, 1-((4-hydrazinylbenzyl)sulfonyl)pyrrolidine, show a HOMO-LUMO gap of 4.88 eV, suggesting moderate reactivity. A representative table of what such calculations would yield is presented below.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.82 (Illustrative) |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.94 (Illustrative) |

| Energy Gap (ΔE) | LUMO - HOMO | 4.88 (Illustrative) |

| Ionization Potential (I) | -EHOMO | 6.82 (Illustrative) |

| Electron Affinity (A) | -ELUMO | 1.94 (Illustrative) |

| Chemical Hardness (η) | (I - A) / 2 | 2.44 (Illustrative) |

| Electronegativity (χ) | (I + A) / 2 | 4.38 (Illustrative) |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.93 (Illustrative) |

Note: The values in this table are for the related compound 1-((4-hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride and are presented for illustrative purposes only, as specific data for this compound was not found in the searched literature. The derived parameters are calculated from these illustrative HOMO/LUMO values.

Mechanistic Studies of Reaction Pathways using Computational Models

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. creative-quantum.eu By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, thereby elucidating the most probable reaction pathways. worldscientific.com For this compound, such studies could explore a variety of transformations, such as the oxidation of the hydrazine or alcohol moieties, or condensation reactions involving the hydrazine group. nih.gov

For example, a computational study could model the reaction of this compound with an oxidizing agent. The calculations would begin by optimizing the geometries of the reactant and the product. Then, a search for the transition state structure connecting them would be performed. The energy of this transition state relative to the reactants provides the activation barrier, a key factor in determining the reaction rate. escholarship.org These theoretical investigations can help rationalize experimental observations or predict the outcome of reactions that have not yet been performed. researchgate.net While specific mechanistic studies on this compound are not prominent, research on similar systems, such as the decomposition of methanol (B129727) on catalyst surfaces or the reactions of other hydrazine derivatives, demonstrates the utility of this approach. worldscientific.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its function and reactivity. Conformational analysis of this compound would involve identifying the various stable spatial arrangements (conformers) of the molecule and their relative energies. This is particularly important for this molecule due to the rotatable bonds associated with the methanol (-CH₂OH) and hydrazine (-NHNH₂) groups. Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation to identify the most stable, low-energy structures. uwosh.edu

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov An MD simulation of this compound, either in the gas phase or in a solvent, would solve Newton's equations of motion for the atoms of the system, providing a trajectory that describes how the positions and velocities of the atoms evolve. arxiv.orgmdpi.com This allows for the exploration of the conformational landscape and the study of molecular motions and intermolecular interactions, such as hydrogen bonding with solvent molecules like water. nih.gov Such simulations can reveal how the molecule's shape fluctuates and how it interacts with its environment, which is information that is often inaccessible through experimental means alone. mdpi.com

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

(4-Hydrazinylphenyl)methanol is a highly adaptable intermediate for the assembly of complex organic molecules due to the distinct reactivity of its two functional groups. smolecule.comevitachem.com This dual functionality allows for selective reactions at either the hydrazinyl or the hydroxymethyl site, providing a strategic advantage in multi-step synthetic sequences.

The hydrazinyl group is a potent nucleophile and a precursor to a variety of important chemical structures. It is frequently employed in condensation reactions with carbonyl compounds to form stable hydrazones. Furthermore, it is a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. Notable examples include:

Fischer Indole (B1671886) Synthesis: Reaction with appropriate ketones or aldehydes under acidic conditions can yield indole derivatives, a core structure in many biologically active compounds.

Pyrazole (B372694) Synthesis: Condensation with 1,3-dicarbonyl compounds provides a direct route to substituted pyrazoles, another significant heterocyclic motif in medicinal chemistry. incemc.ro

Triazine Derivatives: The hydrazinyl group can be incorporated into more complex heterocyclic systems like triazines. google.com

The hydroxymethyl group offers an alternative site for chemical modification. It can undergo:

Oxidation: To form the corresponding 4-hydrazinylbenzaldehyde or 4-hydrazinylbenzoic acid, which are themselves valuable synthetic intermediates.

Esterification and Etherification: To introduce a variety of functional groups, altering the molecule's steric and electronic properties or enabling its attachment to other molecular scaffolds.

This versatility is demonstrated in the synthesis of pharmaceutical intermediates. For instance, derivatives of this compound are used in the synthesis of the anti-migraine drug Almotriptan, where the core structure is elaborated into a more complex final product. entrepreneur-cn.com

Table 1: Synthetic Utility of this compound

| Functional Group | Reaction Type | Resulting Structure(s) |

|---|---|---|

| **Hydrazinyl (-NHNH₂) ** | Condensation | Hydrazones |

| Cyclocondensation | Pyrazoles, Indoles, Triazines | |

| Nucleophilic Substitution | N-Alkylated/Arylated Hydrazines | |

| Hydroxymethyl (-CH₂OH) | Oxidation | Aldehydes, Carboxylic Acids |

| Esterification | Esters | |

| Etherification | Ethers |

Precursor for Advanced Polymeric Materials

The functional groups of this compound make it a promising monomer for the synthesis of advanced polymeric materials. The ability of the hydrazinyl group to react with di- or poly-functional carbonyl compounds opens pathways to novel polymers with unique properties.

A primary application in polymer chemistry is the formation of polyhydrazones . These polymers are synthesized through the polycondensation of a bis-hydrazinyl compound with a dialdehyde (B1249045) or diketone. The resulting hydrazone linkages impart high thermal stability and mechanical strength to the polymer backbone. The phenylmethanol portion of the monomer can be used to further modify the polymer, for example, by creating cross-linking sites through the hydroxyl group to enhance the rigidity and solvent resistance of the material.

Moreover, the hydrazinyl moiety is instrumental in the construction of Covalent Organic Frameworks (COFs) . COFs are a class of porous crystalline polymers with highly ordered structures and tunable functionalities. The dynamic covalent bonding enabled by hydrazine (B178648) substituents is crucial for the "error-checking" and self-healing processes during COF synthesis, leading to highly crystalline materials. By using this compound or its derivatives as building blocks, it is possible to design COFs with inherent porosity and functional hydroxyl groups within the framework, suitable for applications in gas storage, catalysis, and sensing.

Utilization in the Synthesis of Diverse Organic Reagents

This compound serves not only as an intermediate for final target molecules but also as a starting material for the synthesis of specialized organic reagents. Its bifunctional structure allows for its transformation into more elaborate molecules designed for specific chemical tasks.

By selectively modifying one of the functional groups, a range of reagents can be prepared. For example, the hydroxyl group can be converted into a sulfonate ester, such as in the synthesis of 1-((4-hydrazinylbenzyl)sulfonyl)pyrrolidine. entrepreneur-cn.com This transformation attaches a new reactive or functional moiety to the original scaffold, creating a reagent with tailored properties for subsequent reactions. Such reagents are valuable in constructing complex molecules, including active pharmaceutical ingredients. entrepreneur-cn.com

The general strategy involves using one functional group as an anchor or reactive site while the other is either protected or carries a different functionality. This modular approach allows for the creation of a library of reagents from a single, readily accessible precursor.

Table 2: Examples of Reagents Derived from this compound

| Starting Material | Modification Reaction | Derived Reagent | Potential Application |

|---|---|---|---|

| This compound | Sulfonylation of the alcohol | 1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine entrepreneur-cn.com | Intermediate for pharmaceuticals (e.g., Almotriptan synthesis) |

| This compound | Oxidation of the alcohol | 4-Hydrazinylbenzaldehyde | Building block for heterocycles, dyes, and polymers |

| This compound | Esterification of the alcohol | (4-Hydrazinylphenyl)methyl acetate | Protected intermediate; precursor for further modification |

Scaffold for the Development of Chemical Probes

In the field of chemical biology, a chemical probe is a small molecule used to study and manipulate biological systems. mskcc.orgnih.gov The design of these probes is often modular, and this compound provides an excellent foundational structure, or "scaffold," for their construction.

The utility of this scaffold stems largely from the hydrazinyl group. Hydrazine chemistry is considered a cornerstone for creating modular chemical probes because its reaction with aldehydes to form hydrazones is bioorthogonal—meaning it occurs cleanly in complex biological environments with minimal side reactions. rug.nl This allows for the specific labeling of proteins or other biomolecules. rug.nl

A typical chemical probe has several components:

A recognition element: Binds to the biological target of interest.

A reactive group ("warhead"): Forms a covalent bond with the target. nih.gov

A reporter tag (e.g., fluorescent dye or biotin): For visualization and detection. nih.gov

Future Research Trajectories and Emerging Opportunities

Development of Greener and More Sustainable Synthetic Protocols

Traditional synthetic routes to phenylhydrazine (B124118) derivatives often involve reagents like hydrazine (B178648) hydrate (B1144303) and volatile organic solvents, which pose environmental and safety concerns. berkeley.edu Future research will invariably focus on developing greener and more sustainable protocols for the synthesis of (4-hydrazinylphenyl)methanol. This includes the exploration of alternative, less hazardous reducing agents to replace hydrazine and the use of aqueous media or other green solvents to minimize the reliance on volatile organic compounds. nih.gov

Methodologies such as microwave-assisted organic synthesis (MAOS) could significantly shorten reaction times and improve energy efficiency. researchgate.net Furthermore, the development of catalytic processes, perhaps utilizing earth-abundant metals, for the direct amination of (4-hydroxymethyl)aniline or the reduction of corresponding nitro or azo compounds would represent a significant step forward in sustainable production. fau.eu The implementation of continuous flow processes could also offer enhanced safety, consistency, and scalability for industrial applications. fraunhofer.de

| Parameter | Traditional Synthesis | Potential Green/Sustainable Protocol |

| Solvent | Ethanol (B145695), Methanol (B129727) berkeley.edu | Water, Supercritical CO₂, Bio-solvents nih.gov |

| Energy Source | Conventional heating (reflux) berkeley.edu | Microwave irradiation, Sonication researchgate.net |

| Reducing Agent | Hydrazine hydrate | Catalytic hydrogenation (H₂), Transfer hydrogenation d-nb.info |

| Process | Batch processing | Continuous flow processing fraunhofer.de |

| Atom Economy | Moderate | High (e.g., via catalytic C-N bond formation) |

Expansion of Reaction Scope and Discovery of Novel Transformations

The dual functionality of this compound provides a rich platform for discovering novel chemical transformations. The hydrazinyl group is a potent nucleophile and a precursor to a variety of functional groups and heterocyclic systems. wikipedia.org While known reactions include oxidation to azo compounds and condensation with carbonyls to form hydrazones, there is vast potential for expansion. smolecule.com

Future work could explore its participation in multicomponent reactions to construct complex molecular architectures in a single step. chemmethod.com The development of novel cyclization strategies starting from this compound could lead to new families of heterocyclic compounds, such as pyrazoles and indazoles, with potential biological activities. bohrium.comresearchgate.net Moreover, using the hydrazinyl moiety in transition-metal-catalyzed cross-coupling reactions or as a directing group for C-H functionalization of the phenyl ring could unlock unprecedented synthetic pathways. rsc.org The hydroxymethyl group can be transformed into a wide array of other functionalities, further diversifying the range of accessible derivatives. patsnap.com

| Functional Group | Known Reactions | Potential Novel Transformations |

| Hydrazinyl | - Oxidation to azo compounds - Condensation to form hydrazones smolecule.com- Acylation acs.org | - Participation in multicomponent reactions- Synthesis of novel heterocycles (e.g., indazoles) bohrium.com- Transition-metal-catalyzed cross-coupling |

| Hydroxymethyl | - Oxidation to aldehyde/carboxylic acid patsnap.com- Esterification patsnap.com- Conversion to alkyl halide patsnap.com | - Use as a directing group in ortho-C-H functionalization- Derivatization for attachment to polymers/surfaces- Conversion to other leaving groups for substitution reactions |

Exploration of Catalytic Applications in Organic Transformations

The structure of this compound is well-suited for applications in catalysis. The presence of two heteroatom-containing functional groups allows it to act as a potential bidentate ligand for transition metals. The resulting metal complexes could be investigated as catalysts in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. researchgate.net

Furthermore, derivatives of this compound could be employed as organocatalysts. For instance, after conversion to a chiral secondary amine or a hydrazide, it could catalyze asymmetric reactions. The synergy between the two functional groups could lead to novel catalytic activities and selectivities. Research in this area would involve the synthesis of catalyst libraries based on this scaffold and screening them in high-throughput experiments for various chemical reactions. d-nb.info

| Catalysis Type | Potential Role of this compound Scaffold | Example Target Reactions |

| Metal Catalysis | Acts as a bidentate N,O-ligand for transition metals. | Suzuki coupling, Heck reaction, Transfer hydrogenation d-nb.info |

| Organocatalysis | Derivatives (e.g., amines, amides) can act as catalysts. | Michael additions, Aldol reactions, Asymmetric reductions |

| Photoredox Catalysis | Derivatives could be designed as photosensitizers. | Atom Transfer Radical Polymerization (ATRP), C-H functionalization bohrium.com |

Integration into Advanced Functional Material Design

The bifunctional nature of this compound makes it an attractive building block (monomer) for the synthesis of advanced functional materials. Its two reactive sites—the hydrazinyl and hydroxyl groups—can be used to form linkages in polymerization reactions, leading to novel polyesters, polyamides, or polyethers with embedded hydrazine functionalities. Such polymers may exhibit unique properties, including enhanced thermal stability or the ability to chelate metal ions.

A particularly promising avenue is the use of this compound or its derivatives in the construction of porous crystalline materials like Covalent Organic Frameworks (COFs). Hydrazine-linked COFs have been synthesized and shown to be effective in applications such as water harvesting. berkeley.edunih.govnih.govacs.org The incorporation of the hydroxymethyl group could provide an additional site for post-synthetic modification, allowing for the fine-tuning of the material's properties for specific applications in gas storage, separation, or catalysis. nih.gov

| Material Type | Role of this compound | Potential Applications |

| Polymers | Bifunctional monomer for condensation polymerization. | High-performance coatings, adhesives, chelation resins |

| Covalent Organic Frameworks (COFs) | Linker molecule to form extended porous networks. berkeley.edunih.gov | Gas storage/separation, catalysis, water purification nih.govacs.org |

| Functionalized Surfaces | Anchoring molecule for surface modification via its functional groups. | Biosensors, chromatographic stationary phases |

Elucidation of Intricate Reaction Mechanisms and Kinetics

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research should focus on detailed mechanistic and kinetic studies of its key reactions. For the benzylic alcohol moiety, this includes investigating whether nucleophilic substitution reactions proceed via S(_N)1 or S(_N)2 pathways, which is often dependent on the reaction conditions and the stability of the potential benzylic carbocation. patsnap.comlibretexts.org

For the hydrazinyl group, kinetic studies on its condensation, oxidation, and reduction reactions would provide valuable data. orientjchem.orgmdpi.comrsc.org The interplay between the two functional groups is also a key area for investigation; for example, one group might electronically influence the reactivity of the other, or both could participate in a concerted mechanism. Advanced computational chemistry, such as Density Functional Theory (DFT) calculations, could be employed to model reaction pathways, identify transition states, and predict kinetic parameters, complementing experimental findings. nih.gov

| Reaction Type | Mechanistic Question to Investigate | Proposed Investigative Method |

| Nucleophilic Substitution at -CH₂OH | S(_N)1 vs. S(_N)2 pathway determination. libretexts.org | Stereochemical outcome analysis, kinetic studies, Hammett plot analysis. |

| Hydrazine Condensation | Rate-determining step (addition vs. dehydration). | Isotope labeling studies, pH-rate profile analysis. |

| Oxidation/Reduction | Stepwise vs. concerted electron/proton transfer. orientjchem.orgrsc.org | Cyclic voltammetry, spectroscopic identification of intermediates. |

| Intramolecular Interactions | Influence of the hydrazinyl group on benzylic alcohol reactivity. | Computational modeling (DFT), comparative kinetic studies with analogues. nih.gov |

Investigation of Chiral Analogues and Stereoselective Synthesis

While this compound itself is achiral, the synthesis of its chiral analogues opens up significant opportunities, particularly in medicinal chemistry and asymmetric catalysis, where stereochemistry often dictates biological activity and reaction outcomes.

Future research will focus on the stereoselective synthesis of chiral derivatives. This can be achieved through several strategies:

Asymmetric reduction of the corresponding ketone, 4-hydrazinylacetophenone, using chiral catalysts to produce a chiral secondary alcohol.

Enzymatic kinetic resolution of a racemic derivative, where an enzyme selectively reacts with one enantiomer, leaving the other in high enantiomeric purity. mdpi.comencyclopedia.pubresearchgate.net

Use of chiral auxiliaries , which are temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, such as alkylation at the α-position to the hydrazine. thieme-connect.comscispace.comwikipedia.orgwikipedia.orgresearchgate.net

The development of these stereoselective methods will enable the synthesis of enantiomerically pure compounds derived from the this compound scaffold, allowing for the exploration of their chiroptical properties and stereospecific interactions in biological and chemical systems. nih.govresearchgate.net

| Synthetic Strategy | Description | Example Application |

| Asymmetric Catalysis | A chiral catalyst (metal- or organo-based) is used to create a new stereocenter with high enantioselectivity. | Asymmetric reduction of 4-hydrazinylacetophenone to form chiral (1-(4-hydrazinylphenyl)ethanol). |

| Biocatalysis | An enzyme (e.g., lipase) is used to selectively transform one enantiomer of a racemic mixture. mdpi.comencyclopedia.pub | Kinetic resolution of a racemic ester derivative of this compound. |

| Chiral Auxiliaries | A recoverable chiral group is attached to guide a diastereoselective reaction. thieme-connect.comwikipedia.orgwikipedia.org | Alkylation of the hydrazone formed between a chiral auxiliary (e.g., SAMP/RAMP) and 4-(hydroxymethyl)benzaldehyde. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-hydrazinylphenyl)methanol, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is typically synthesized via hydrazine substitution on halogenated precursors (e.g., 4-chlorobenzyl alcohol derivatives) under reflux conditions. For example, hydrazine hydrate reacts with methyl 2-(4-chlorophenyl)acetate in ethanol at elevated temperatures to form intermediates, followed by reduction steps . Key parameters include pH control (neutral to slightly acidic), reaction time (6–8 hours), and stoichiometric excess of hydrazine (1.5–2 eq.) to minimize side reactions .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

- Purification : Recrystallization using ethanol or methanol is standard, leveraging solubility differences between the product and unreacted hydrazine . Chromatographic methods (e.g., flash column chromatography with CHCl₃/CH₃CN gradients) are employed for intermediates .

- Characterization : Confirm purity via HPLC (retention time comparison), NMR (δ ~4.5 ppm for –CH₂OH, δ ~6.8–7.2 ppm for aromatic protons), and mass spectrometry (m/z 164.2 [M+H]⁺) .

Q. What biological screening models are used to evaluate the bioactivity of this compound?

- Initial Screening : Antimicrobial assays (e.g., disc diffusion against E. coli or S. aureus) and cytotoxicity tests (MTT assay on mammalian cell lines) are common . For receptor-targeted studies, β3-adrenoceptor binding assays are prioritized due to structural similarity to β3-agonists like Chlorophenylethanolaminotetrahydrocarbazoles .

Q. How do researchers address stability issues during storage of this compound?

- Stability Protocols : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the hydrazinyl group. Lyophilization is recommended for long-term storage of hydrochloride salts . Degradation is monitored via periodic NMR or LC-MS to detect hydrolysis byproducts (e.g., phenolic derivatives) .

Advanced Research Questions

Q. What strategies optimize the β3-adrenoceptor agonist activity of this compound derivatives?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the para-position to enhance receptor binding affinity. Methylation of the hydrazine moiety improves metabolic stability . Docking studies (AutoDock Vina) and MD simulations guide rational design by analyzing interactions with β3-adrenoceptor active sites .

Q. How can contradictory data on reaction yields for hydrazine-mediated syntheses be resolved?

- Root Cause Analysis : Discrepancies often arise from trace metal contamination (e.g., Fe³⁺) catalyzing side reactions. Chelating agents (EDTA) or solvent pre-treatment (distillation over molecular sieves) mitigate this . Statistical optimization (DoE) identifies critical factors (e.g., temperature, solvent polarity) to maximize reproducibility .

Q. What advanced techniques elucidate receptor-ligand interactions for this compound derivatives?

- Biophysical Methods : Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ, kₑ). Cryo-EM or X-ray crystallography resolves binding conformations in receptor complexes . Competitive radioligand assays (³H-labeled CGP-12177) determine IC₅₀ values .

Q. How do structure-activity relationship (SAR) studies inform the design of derivatives with enhanced anti-inflammatory activity?

- SAR Insights : Substituents at the ortho-position (e.g., –OH, –OCH₃) enhance COX-2 inhibition, while bulky groups (e.g., –CH₂Ph) reduce off-target effects. In vivo models (carrageenan-induced paw edema) validate efficacy .

Q. What degradation pathways dominate under physiological conditions, and how do they impact bioavailability?

- Metabolic Pathways : Cytochrome P450-mediated oxidation of the hydrazine group generates reactive intermediates (e.g., diazenes), necessitating prodrug strategies. Hydrolysis at acidic pH (e.g., gastric fluid) forms 4-hydroxyphenylmethanol, detectable via LC-MS/MS .

Methodological Notes

- Data Contradictions : Cross-validate spectroscopic data (e.g., NMR coupling constants) against computational predictions (DFT calculations) to resolve ambiguities .

- Environmental Impact : Biodegradation studies (OECD 301F) and ecotoxicity assays (Daphnia magna LC₅₀) are recommended for assessing environmental risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.